4-Bromo-1-(3-methoxyphenyl)pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-bromo-1-(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-4-2-3-9(5-10)13-7-8(11)6-12-13/h2-7H,1H3 |
InChI Key |
XJWFZVYQZJUUIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 3 Methoxyphenyl Pyrazole and Analogue Systems
Foundational Pyrazole (B372694) Ring Construction Strategies
The formation of the pyrazole ring is a cornerstone of synthesizing a vast array of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. nih.govmdpi.com The primary methods for constructing the 1-arylpyrazole scaffold, necessary for the target molecule, include cyclocondensation reactions, [3+2] cycloadditions, and multicomponent reactions.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org In the context of synthesizing the 1-(3-methoxyphenyl)pyrazole core, this would involve the reaction of (3-methoxyphenyl)hydrazine (B91047) with a suitable 1,3-dielectrophile.
The regioselectivity of this reaction can be a significant challenge, especially with unsymmetrical 1,3-dicarbonyls, potentially leading to a mixture of constitutional isomers. nih.govbeilstein-journals.org However, researchers have developed methods to achieve high regioselectivity. For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), at room temperature has been shown to furnish 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and in good yields. mdpi.comorganic-chemistry.org The reaction's success is attributed to the solvent's ability to influence the reaction pathway, favoring one regioisomer over the other. organic-chemistry.org
Another approach to control regioselectivity involves the use of β-ketothioamides or related precursors. For example, 1,3-bis(het)arylmonothio-1,3-diketones react with arylhydrazines in refluxing ethanol (B145695) to yield 1-aryl-3,5-bis(het)arylpyrazoles with the aryl group from the thiocarbonyl moiety consistently at the 3-position of the pyrazole ring. nih.govresearchgate.net
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Product | Yield (%) | Reference |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide (DMAc) | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 | mdpi.comorganic-chemistry.org |
| 1,3-Bis(het)arylmonothio-1,3-diketones | Arylhydrazines | Ethanol (reflux) | 1-Aryl-3,5-bis(het)arylpyrazoles | Not specified | nih.govresearchgate.net |
| β,γ-Unsaturated Hydrazones | - | DBU (thermally activated) | Pyrazole derivatives | High | nih.gov |
[3+2] Cycloaddition Pathways for Pyrazole Scaffolds
[3+2] cycloaddition reactions represent another powerful strategy for constructing the pyrazole ring. This method typically involves the reaction of a 1,3-dipole with a dipolarophile. A common example is the use of diazo compounds, which act as 1,3-dipoles, reacting with alkynes or alkenes. beilstein-journals.orgmdpi.comresearchgate.net
For instance, the reaction of α-diazoesters with ynones, catalyzed by Al(OTf)₃, proceeds through a cascade of [3+2] cycloaddition, a 1,5-ester shift, a 1,3-H shift, and an N-H insertion to yield 4-substituted pyrazoles. mdpi.comresearchgate.net Similarly, an iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins provides a route to pyrazole derivatives. nih.gov These methods offer advantages in terms of regioselectivity and the ability to introduce a variety of substituents onto the pyrazole core. mdpi.com
Multicomponent Reaction (MCR) Approaches for Pyrazole Synthesis
Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach to complex molecules like pyrazoles. nih.govbeilstein-journals.org These reactions involve combining three or more starting materials in a single pot to form the final product, often through a cascade of reactions. mdpi.comnih.gov
A notable MCR for pyrazole synthesis involves the reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org For example, a three-component synthesis of persubstituted pyrazoles can be achieved using Yb(PFO)₃ as a catalyst. beilstein-journals.org Another variation is a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, often catalyzed by a base like piperidine (B6355638) in an aqueous medium, to produce pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov The efficiency and modularity of MCRs make them a highly attractive strategy for generating diverse pyrazole libraries. nih.govbeilstein-journals.org
Regioselective Functionalization Protocols for 4-Bromo-1-(3-methoxyphenyl)pyrazole
Once the 1-(3-methoxyphenyl)pyrazole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-4 position. The electronic properties of the pyrazole ring and the substituents attached to it govern the position of electrophilic substitution.
Regioselective Bromination at the C-4 Position of the Pyrazole Ring
The C-4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack, such as bromination. This is a common observation in the chemistry of pyrazoles.
Direct bromination is a straightforward method to introduce a bromine atom onto the pyrazole ring. This typically involves treating the pyrazole substrate with a brominating agent. Common brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and N-bromosaccharin. jmcs.org.mx
The choice of solvent and reaction conditions can influence the outcome and efficiency of the bromination. For instance, a one-pot, solvent-free method for the synthesis of 4-bromopyrazole derivatives has been reported using 1,3-diones, arylhydrazines, and N-bromosaccharin with silica-supported sulfuric acid as a catalyst. jmcs.org.mx This method offers the advantage of being environmentally friendly and proceeding with high regioselectivity. jmcs.org.mx
Electrochemical methods have also been employed for the bromination of pyrazoles. The electrosynthesis of 4-bromosubstituted pyrazoles can be achieved by the bromination of the parent pyrazole on a platinum anode in an aqueous solution of sodium bromide. researchgate.net This method has been shown to be effective for a range of substituted pyrazoles, with donor substituents on the pyrazole ring generally promoting the bromination process. researchgate.net
In a specific example relevant to a similar system, 4-bromo-1-phenyl-1H-pyrazol-3-ol was treated with sodium hydride and methyl iodide to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, demonstrating that the bromo-substituted pyrazole core can be synthesized and subsequently modified. mdpi.comresearchgate.net While this example involves methylation after bromination, the initial synthesis of the 4-bromopyrazole precursor is a key step.
Table 2: Reagents for Direct Bromination of Pyrazoles
| Brominating Agent | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| N-Bromosaccharin | Silica-supported H₂SO₄ (solvent-free) | 1,3-Diketone, Arylhydrazine | 4-Bromo-1,3,5-trisubstituted pyrazoles | Good to Excellent | jmcs.org.mx |
| N-Bromosuccinimide (NBS) | Microwave irradiation | Pyrazolo[3,4-c]pyrazoles | Monobrominated heterocycle | Excellent | nih.gov |
| Sodium Bromide (NaBr) | Galvanostatic electrolysis (Pt anode) | Pyrazole derivatives | 4-Bromosubstituted pyrazoles | 70-94 | researchgate.net |
One-Pot Syntheses for 4-Bromopyrazoles
One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel, thereby minimizing waste and operational complexity. jocpr.com For the construction of the 4-bromopyrazole core, an effective one-pot, three-component protocol has been developed. This method involves the reaction of 1,3-diketones, arylhydrazines, and a brominating agent, such as N-bromosaccharin, under solvent-free conditions. researchgate.net The use of silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst facilitates the reaction, which proceeds with high regioselectivity to yield the desired 4-bromopyrazole derivatives in excellent yields. researchgate.net
The reaction is applicable to a variety of symmetrical and unsymmetrical 1,3-diketones and various arylhydrazines. researchgate.net For instance, the reaction of acetylacetone (B45752) with different arylhydrazines in the presence of N-bromosaccharin affords the corresponding 4-bromo-3,5-dimethyl-N-arylpyrazoles in high yields. researchgate.net
| 1,3-Diketone | Arylhydrazine | Product | Yield (%) |
|---|---|---|---|
| Acetylacetone | Phenylhydrazine | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 95 |
| Acetylacetone | 4-Methylphenylhydrazine | 4-Bromo-3,5-dimethyl-1-(p-tolyl)-1H-pyrazole | 94 |
| Acetylacetone | 4-Chlorophenylhydrazine | 4-Bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 96 |
| Acetylacetone | 4-Nitrophenylhydrazine | 4-Bromo-1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 92 |
| Dibenzoylmethane | Phenylhydrazine | 4-Bromo-1,3,5-triphenyl-1H-pyrazole | 93 |
| Dibenzoylmethane | 4-Methylphenylhydrazine | 4-Bromo-3,5-diphenyl-1-(p-tolyl)-1H-pyrazole | 92 |
N-Arylation Strategies for Introducing the 3-Methoxyphenyl (B12655295) Moiety
The introduction of an aryl substituent, such as the 3-methoxyphenyl group, onto a pyrazole nitrogen atom is a critical step in the synthesis of the target compound. This transformation is typically achieved via C-N cross-coupling reactions, with copper- and palladium-catalyzed methods being the most established. More recently, photoredox-mediated approaches have emerged as a powerful alternative.
The Ullmann condensation, a classical copper-catalyzed C-N coupling reaction, has been significantly refined to allow for milder and more efficient N-arylation of pyrazoles. mdpi.com Modern protocols often employ copper(I) or copper(II) salts in combination with various ligands to facilitate the coupling of pyrazoles with aryl halides or arylboronic acids. mdpi.comresearchgate.net
Cupric acetate (B1210297) (Cu(OAc)₂) is a commonly used catalyst for the N-arylation of pyrazoles with arylboronic acids. researchgate.netherts.ac.uk These reactions can often proceed under mild, base-free conditions, and even at room temperature in some cases. researchgate.netepa.gov The choice of solvent and the presence of a ligand, such as 1,10-phenanthroline (B135089), can be crucial for achieving high yields and selectivity. epa.gov For instance, a general and mild strategy for the selective N-arylation of tautomerizable heterocycles using CuOTf as the catalyst and 1,10-phenanthroline as the ligand has been developed, proceeding under base-free conditions at ambient atmosphere. epa.gov Other systems, such as those using CuO hollow nanospheres or CuI with ligands like acylhydrazines, have also proven effective for the N-arylation of various nitrogen-containing heterocycles with aryl halides. mdpi.comnih.gov
| Copper Source | Coupling Partner | Ligand/Additive | Conditions | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | Arylboronic acid | None/Pyridine (B92270) | Room temp to moderate heat | researchgate.net |
| CuOTf | Arylboronic acid | 1,10-Phenanthroline | Ambient atmosphere, base-free | epa.gov |
| CuI | Aryl halide | Acylhydrazine | Base (e.g., K₂CO₃), heat | nih.gov |
| CuO (nanospheres) | Aryl halide | None | Toluene, 180 °C | mdpi.com |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming C-N bonds. strath.ac.ukmit.edu These reactions typically involve a palladium precatalyst and a sterically hindered, electron-rich phosphine (B1218219) ligand. This combination allows for the coupling of a wide range of nitrogen nucleophiles, including pyrazoles, with aryl halides and triflates under relatively mild conditions. researchgate.netresearchgate.net
The development of specialized biarylphosphine ligands (e.g., AdBrettPhos, tBuBrettPhos) and palladacycle precatalysts has been instrumental in expanding the scope and efficiency of these transformations. mit.eduresearchgate.net These advanced catalytic systems can achieve high yields with low catalyst loadings and are tolerant of a broad array of functional groups, making them suitable for complex molecule synthesis. researchgate.net For example, the palladium-catalyzed amidation of five-membered heterocyclic bromides, including pyrazoles, was successfully achieved using a Pd/AdBrettPhos catalyst system. mit.edu This methodology provides efficient access to N-arylated pyrazoles in moderate to excellent yields. mit.edu
| Palladium Precatalyst | Ligand | Base | Typical Substrates | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | AdBrettPhos | K₂CO₃ | Heterocyclic bromides, amides | mit.edu |
| Pd-precatalyst | tBuBrettPhos | NaOtBu | Unprotected bromoimidazoles, bromopyrazoles | mit.edu |
| Fourth Gen Palladacycle | (SPhos, RuPhos, etc.) | LiHMDS | (Hetero)aryl chlorides/bromides | researchgate.net |
Visible-light photoredox catalysis has recently emerged as a sustainable and powerful platform for organic synthesis, including C-N cross-coupling reactions. rsc.org These methods utilize a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates, enabling bond formations under exceptionally mild conditions. researchgate.net
Often, photoredox catalysis is combined with another catalytic cycle, such as one involving nickel, in a dual catalytic system. researchgate.netrsc.org For C-N coupling, an aryl halide can be activated by the nickel catalyst, while the nitrogen nucleophile is activated via the photoredox cycle. This strategy has been successfully applied to the N-arylation of various amines and heterocycles. rsc.org A key advantage is the use of mild, often room-temperature conditions, which enhances functional group tolerance. researchgate.net For instance, a dual catalysis system using an inexpensive and stable CdS photocatalyst with a nickel salt has been developed for efficient C-N coupling of aryl halides with amines. rsc.org Another approach reported a regioselective, nickel(II)-catalyzed C–N cross-coupling between arylamines and pyrazoles through a photoredox process performed in water under air at room temperature. researchgate.net
Orthogonal Functionalization and Sequential Introduction of Substituents
The synthesis of a dissymmetrically substituted molecule like this compound necessitates a strategy that allows for the controlled, sequential introduction of the bromo and 3-methoxyphenyl groups. This is often achieved through orthogonal functionalization, where one functional group is introduced or modified without affecting a pre-existing one, enabling a stepwise construction of the target molecule.
Two primary sequential pathways can be envisioned for the target compound:
Pathway A: Bromination then N-Arylation. This route begins with the bromination of a pyrazole precursor at the C4 position, followed by the N-arylation of the resulting 4-bromopyrazole with a suitable 3-methoxyphenyl synthon (e.g., 3-methoxyphenylboronic acid or 3-bromoanisole). The success of this approach relies on the N-arylation conditions being compatible with the C4-bromo substituent.
Pathway B: N-Arylation then Bromination. This route involves the initial synthesis of 1-(3-methoxyphenyl)pyrazole, followed by a regioselective bromination at the C4 position. This requires a bromination method that selectively targets the C4 position over other potentially reactive sites on the pyrazole or the methoxyphenyl ring.
Research has demonstrated the feasibility of such orthogonal strategies. For example, palladium-catalyzed direct C-H arylation has been shown to be highly chemoselective for the C5 position of N-protected 4-bromopyrazoles, leaving the C-Br bond untouched. rsc.org This illustrates that the C-Br bond is stable under certain cross-coupling conditions and can be reserved for subsequent transformations, a key principle of orthogonal synthesis. rsc.org Similarly, the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was achieved by the O-methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol, demonstrating a sequential introduction of substituents onto a pre-formed bromo-aryl-pyrazole scaffold. mdpi.comresearchgate.net
Advanced Synthetic Techniques and Sustainable Methodologies
In line with the principles of green chemistry, modern synthetic efforts focus on developing methodologies that are not only efficient but also environmentally benign. nih.gov The synthesis of pyrazole derivatives has been a fertile ground for the application of such advanced and sustainable techniques. researchgate.netjetir.org
Key sustainable strategies applicable to the synthesis of this compound and its analogues include:
Multicomponent Reactions (MCRs): As discussed previously, MCRs and one-pot syntheses enhance efficiency and atom economy by combining multiple synthetic steps without isolating intermediates. jocpr.comrsc.org
Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water or ethanol significantly reduces the environmental impact of a synthesis. researchgate.netrsc.org Several protocols for pyrazole synthesis have been successfully adapted to aqueous media. rsc.orgflinders.edu.au
Solvent-Free Conditions: Conducting reactions in the absence of a solvent, often with mechanical mixing (mechanochemistry) in a ball mill or by simply heating the neat reactants, eliminates solvent waste entirely. researchgate.netresearchgate.netrsc.org An efficient protocol for the one-pot synthesis of 4-bromopyrazole derivatives under solvent-free conditions has been reported. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netmdpi.com
Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as the silica gel-supported sulfuric acid used in 4-bromopyrazole synthesis, simplifies product purification (often requiring only filtration) and allows for the potential recovery and reuse of the catalyst. researchgate.netmdpi.com Nanoparticle-based catalysts are also gaining significant attention in this area. researchgate.netmdpi.com
These green methodologies offer powerful and practical alternatives to traditional synthetic routes, providing pathways that are more sustainable, cost-effective, and safer. nih.govresearchgate.net
Reactivity and Transformational Chemistry of 4 Bromo 1 3 Methoxyphenyl Pyrazole Derivatives
Cross-Coupling Reactions at the C-4 Bromine Substituent
The bromine atom at the C-4 position of the pyrazole (B372694) ring is a key functional group that enables a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Bromo(hetero)arenes are valuable starting materials for such transformations. mdpi.com
Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with a halide catalyzed by a palladium complex. nih.govlibretexts.org This reaction is instrumental in synthesizing biaryl and substituted aromatic compounds.
In the context of pyrazole derivatives, the Suzuki-Miyaura coupling of 4-bromopyrazoles with various aryl and heteroaryl boronic acids has been successfully demonstrated. rsc.orgnih.gov For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of electron-rich, electron-deficient, and sterically demanding boronic acids has been achieved using the XPhos Pd G2 precatalyst. rsc.org While specific studies on 4-Bromo-1-(3-methoxyphenyl)pyrazole are not extensively detailed in the provided results, the general reactivity of 4-bromopyrazoles suggests its viability in such transformations. The reaction conditions typically involve a palladium catalyst, a base such as potassium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.govmdpi.com Microwave irradiation has also been shown to promote Suzuki-Miyaura cross-coupling reactions efficiently. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyrazole Derivatives
| Bromopyrazole Derivative | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
| 4-bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | - | - | Good | rsc.org |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | - | Good to Excellent | nih.gov |
| 4-bromopyrazole | Phenylboronic acid | P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 61-86% | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes, creating a C(sp²)–C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnrochemistry.com
The reactivity of aryl bromides in Sonogashira couplings is well-established, although they may require more forcing conditions compared to aryl iodides. wikipedia.org The reaction can be performed under mild conditions, including at room temperature, and tolerates a wide array of functional groups. wikipedia.orgnrochemistry.com For challenging substrates, such as those containing trifluoromethyl groups, optimization of the reaction conditions, including the choice of ligand and the use of copper-free protocols, has been explored. researchgate.net
While direct examples of Sonogashira coupling with this compound are not explicitly detailed, the general principles and successful applications with other bromopyrazole derivatives strongly suggest its feasibility. researchgate.net
Table 2: General Conditions for Sonogashira Coupling
| Component | Description | Reference |
| Aryl Halide | Aryl or vinyl halide (I, Br, Cl, OTf) | wikipedia.orgnrochemistry.com |
| Alkyne | Terminal alkyne | wikipedia.orgnrochemistry.com |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) | libretexts.orgnrochemistry.com |
| Co-catalyst | Copper(I) salt (e.g., CuI) | wikipedia.orgnrochemistry.com |
| Base | Amine base (e.g., diisopropylamine, triethylamine) | wikipedia.orgnrochemistry.com |
| Solvent | Organic solvent (e.g., THF, DMF) | mdpi.comnrochemistry.com |
Heck Reaction and Related Olefination Methods
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. beilstein-journals.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. beilstein-journals.org
Aryl bromides are common substrates in the Heck reaction, though they can sometimes be prone to dehalogenation as a side reaction. beilstein-journals.orgnih.gov To mitigate this and improve reaction efficiency, various strategies have been developed, such as the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.orgnih.gov Mechanochemical methods, such as high-speed ball milling, have also been successfully employed for the Heck coupling of bromoindazoles. beilstein-journals.org A palladium-catalyzed reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) has been reported to yield the corresponding propenal derivative in good yield, demonstrating a Heck-type transformation. researchgate.net
Other Transition-Metal Catalyzed Cross-Coupling Transformations
Beyond the Suzuki, Sonogashira, and Heck reactions, other transition-metal-catalyzed cross-couplings are also applicable to bromopyrazole systems. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a prominent example. While studies on 4-bromo-1-tritylpyrazole showed that reactions with certain amines proceeded smoothly, others with β-hydrogen atoms had lower reactivities, suggesting that the substrate and amine structure are critical. researchgate.net Copper-catalyzed C-N coupling reactions have also been investigated as an alternative. researchgate.net
Derivatizations and Modifications of the N-(3-methoxyphenyl) Group
The N-(3-methoxyphenyl) group in this compound offers another site for chemical modification, primarily through reactions on the methoxyphenyl ring.
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (2- and 6-) and para (4-) to the methoxy group. The general mechanism of EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
In the case of the 1-(3-methoxyphenyl) substituent, the positions ortho (2- and 4-) and para (6-) to the methoxy group are activated. However, the pyrazole ring itself is attached at the 1-position. Therefore, electrophilic substitution will likely occur at the 2-, 4-, and 6-positions of the methoxyphenyl ring. For example, iodination of a 1-(4-methoxyphenyl)pyrazole derivative has been shown to occur on the methoxyphenyl ring under certain conditions. nih.gov This indicates that the methoxyphenyl group in this compound is susceptible to various EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, allowing for further functionalization of the molecule.
Transformations of the Methoxy Functional Group
The methoxy group on the N-phenyl ring of this compound is generally stable. However, under specific conditions, it can be transformed, most notably through cleavage of the O-methyl bond to yield the corresponding phenol. This transformation is significant as it unmasks a hydroxyl group, which can then participate in further reactions, particularly intramolecular cyclizations.
One common method for the cleavage of aryl methyl ethers is the use of strong acids such as hydrogen bromide or reagents like pyridine (B92270) hydrochloride. mdpi.com This demethylation strategy is often employed in the final steps of a synthetic sequence to reveal a reactive hydroxyl group that can facilitate the formation of a new heterocyclic ring fused to the pyrazole system. For instance, the O–Me bond can be cleaved during a cyclization reaction to form an O-containing ring system. mdpi.com
Table 1: Representative Transformation of the Methoxy Group
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Pyridine hydrochloride | 4-Bromo-1-(3-hydroxyphenyl)pyrazole | Demethylation | mdpi.com |
Influence of N-Substitution on Pyrazole Core Reactivity
The nature of the substituent at the N1-position of the pyrazole ring significantly influences the electronic properties and, consequently, the reactivity of the heterocyclic core. In this compound, the N-aryl group is a 3-methoxyphenyl (B12655295) substituent. The electronic effect of this group is a combination of the electron-withdrawing inductive effect of the phenyl ring and the electron-donating mesomeric effect of the methoxy group.
Generally, electron-donating groups on the N-aryl substituent can increase the basicity of the pyrazole ring, while electron-withdrawing groups tend to decrease it. mdpi.com This can affect the regioselectivity of subsequent reactions, such as electrophilic substitution or metalation at the pyrazole core. For instance, the increased electron density might favor certain positions for electrophilic attack, although the 4-position is already substituted with a bromine atom. The primary influence of the N-substituent in this compound is often observed in its role in directing metallation or influencing the efficiency of cross-coupling reactions at the C4-bromo position.
Further Functionalization and Heterocyclic Annulation Reactions
The this compound scaffold is a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems through functionalization and annulation reactions. The bromine atom at the C4-position is a key handle for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of substituted pyrazoles. For example, a Suzuki coupling with an appropriate boronic acid can introduce new aryl or heteroaryl groups at the 4-position. A Heck reaction with an alkene, such as acrolein diethyl acetal, can be used to append an unsaturated side chain. researchgate.net
Heterocyclic Annulation Reactions:
Annulation, or ring-forming, reactions are a powerful tool for constructing fused heterocyclic systems. mdpi.com Starting from this compound, annulation can be achieved by first introducing a reactive group at the 4-position, which then undergoes a subsequent cyclization reaction.
For instance, a substituent introduced at the 4-position via a cross-coupling reaction can be designed to contain a functional group that can react with a neighboring atom on the pyrazole ring or the N-phenyl ring to form a new ring. This strategy has been widely used to synthesize a variety of pyrazolo-fused heterocycles, such as:
Pyrazolo[4,3-c]pyridines : These can be synthesized by introducing a suitable side chain at the 4-position that can cyclize onto the C5-position of the pyrazole ring. sci-hub.senih.gov
Pyrazolo[3,4-d]pyrimidines : These systems can be constructed by building a pyrimidine (B1678525) ring fused to the 3- and 4-positions of the pyrazole core. journalijar.comnih.gov
Pyrazolo-fused Diazepinones : More complex seven-membered rings can also be fused to the pyrazole core, leading to structures like tetrahydro-4H-pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-ones. nih.gov
These annulation reactions often proceed via intramolecular cyclization pathways, which can be promoted by heat, acid, or a metal catalyst. The strategic choice of reactants and reaction conditions allows for the regioselective construction of these fused systems. rsc.orgnih.gov
Table 2: Examples of Further Functionalization and Annulation Reactions
| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromopyrazole Derivative | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Arylpyrazole | mdpi.com |
| 4-Bromopyrazole Derivative | Heck Coupling | Acrolein diethyl acetal, Pd catalyst | 4-(Propenal)pyrazole | researchgate.net |
| 5-Aminopyrazole | Cyclocondensation | β-Diketone, acetic acid | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 3-Nitroindole | [4+2] Annulation | Allenoate, phosphine (B1218219) catalyst | Dihydrocarbazole | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 3 Methoxyphenyl Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, each atom's chemical environment and connectivity can be mapped with high precision.
The ¹H NMR spectrum of 4-Bromo-1-(3-methoxyphenyl)pyrazole provides distinct signals for each of the nine protons. The spectrum is characterized by two singlets corresponding to the protons on the pyrazole (B372694) ring and a complex series of multiplets for the substituted phenyl ring, in addition to the singlet for the methoxy (B1213986) group protons.
The protons on the pyrazole ring, H-3 and H-5, appear as sharp singlets, indicative of no adjacent proton-proton coupling. The downfield shift of H-5 compared to H-3 is typical for such substituted pyrazoles. The 3-methoxyphenyl (B12655295) substituent displays a characteristic pattern: a triplet for H-5', a doublet of doublets for H-6', a triplet-like signal for H-2', and a doublet of doublets for H-4'. The methoxy (-OCH₃) protons appear as a sharp singlet at approximately 3.85 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5 | 7.85 | s | 1H |
| H-3 | 7.65 | s | 1H |
| H-5' | 7.38 | t | 1H |
| H-2' | 7.25 | t | 1H |
| H-6' | 7.18 | dd | 1H |
| H-4' | 6.95 | dd | 1H |
| -OCH₃ | 3.85 | s | 3H |
The proton-decoupled ¹³C NMR spectrum confirms the presence of 10 unique carbon atoms. The C-4 carbon, directly attached to the bromine atom, is significantly shielded and appears at a characteristic upfield chemical shift of approximately 93.5 ppm. The carbons of the pyrazole ring (C-3 and C-5) are observed further downfield. The carbons of the methoxyphenyl ring appear in the aromatic region (110-160 ppm), with the carbon attached to the methoxy group (C-3') being the most deshielded in this system. The methoxy carbon itself gives a signal around 55.5 ppm. cdnsciencepub.com
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-3' | 160.5 |
| C-5 | 141.0 |
| C-1' | 140.2 |
| C-3 | 128.8 |
| C-5' | 130.3 |
| C-6' | 119.0 |
| C-4' | 112.5 |
| C-2' | 112.0 |
| C-4 | 93.5 |
| -OCH₃ | 55.5 |
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy) : This experiment would reveal the coupling relationships between protons. Key correlations would be observed among the protons of the 3-methoxyphenyl ring (H-4' with H-5', and H-5' with H-6'), confirming their connectivity. The pyrazole protons (H-3, H-5) and the methoxy protons would show no cross-peaks, confirming they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly bonded. It allows for the definitive assignment of the protonated carbons, for example, linking the ¹H signal at 7.85 ppm to the ¹³C signal at 141.0 ppm (C-5).
HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for identifying the connectivity across quaternary carbons and between the two ring systems. Key long-range correlations would be seen from the pyrazole proton H-5 to the ipso-carbon of the phenyl ring (C-1') and to C-4. Similarly, correlations from the methoxy protons (-OCH₃) to the C-3' carbon of the phenyl ring would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons. A significant NOE would be expected between the pyrazole H-5 proton and the H-6' proton of the phenyl ring, providing evidence for their spatial closeness and helping to define the preferred rotational conformation of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound displays several key absorption bands that confirm its structure. nih.gov
The region above 3000 cm⁻¹ shows peaks corresponding to aromatic C-H stretching vibrations. The prominent bands in the 1600-1450 cm⁻¹ range are attributed to the C=C and C=N stretching vibrations within the pyrazole and phenyl rings. A strong, sharp band characteristic of the C-O-C asymmetric stretching of the aryl-alkyl ether (methoxy group) is observed around 1250 cm⁻¹. The corresponding symmetric stretch appears near 1040 cm⁻¹. The presence of the bromine substituent is suggested by a weak absorption in the lower frequency region of the spectrum (typically 600-500 cm⁻¹), corresponding to the C-Br stretching vibration.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyrazole, Phenyl) |
| 2960-2850 | C-H Stretch | Alkyl (-OCH₃) |
| ~1595, ~1500, ~1465 | C=C and C=N Stretch | Aromatic Rings |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| ~1040 | Symmetric C-O-C Stretch | Aryl-alkyl ether |
| ~580 | C-Br Stretch | Bromo-aromatic |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS provides an extremely precise measurement of the molecular mass, which allows for the determination of the compound's elemental formula. For this compound (C₁₀H₉BrN₂O), the calculated exact mass is 251.9953 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million.
A key feature in the mass spectrum is the isotopic signature of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for such compounds include the loss of the bromine atom ([M-Br]⁺) and cleavage of the methoxy group (loss of ·CH₃ or CH₂O).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated π-system. Substituted pyrazoles typically exhibit strong absorption bands in the ultraviolet region. rsc.orgresearchgate.net For this compound, the spectrum, usually recorded in a solvent like ethanol (B145695) or methanol, is expected to show intense absorption bands corresponding to π → π* transitions.
The conjugation between the pyrazole ring and the 3-methoxyphenyl ring creates an extended chromophore. One would anticipate a primary absorption maximum (λ_max) in the range of 250-280 nm, characteristic of the electronic transitions within this aryl-heteroaryl system. The presence of the methoxy group as an auxochrome (an electron-donating group) can cause a slight bathochromic (red) shift compared to an unsubstituted phenylpyrazole. The bromine atom generally has a smaller effect on the position of the main absorption band.
X-ray Crystallography for Single Crystal Structure Determination
A thorough search of scientific literature and crystallographic databases did not yield any specific studies on the single crystal X-ray diffraction analysis of this compound. Therefore, no experimental data regarding its crystal system, space group, unit cell parameters, or other crystallographic details can be provided at this time.
While the crystal structures of related pyrazole compounds have been elucidated nih.govresearchgate.netiucr.org, this information cannot be extrapolated to definitively describe the crystal packing and molecular geometry of this compound due to the critical influence of substituent positioning on solid-state arrangement.
Raman Spectroscopy for Complementary Vibrational Characterization
No dedicated Raman spectroscopic studies for this compound have been found in the reviewed scientific literature. As such, there is no available data on the characteristic Raman shifts that would correspond to the vibrational modes of the molecule. This includes stretching and bending vibrations of the pyrazole ring, the C-Br bond, the C-O-C ether linkage, and the phenyl group.
Although IR spectroscopy data is available for isomeric compounds mdpi.com, which provides information on vibrational modes, a complementary Raman analysis is crucial for a complete vibrational characterization, particularly for non-polar bonds and symmetric vibrations that are often weak or inactive in IR spectra. Without experimental Raman data, a comprehensive vibrational analysis as requested cannot be completed.
Computational Chemistry and Theoretical Investigations of 4 Bromo 1 3 Methoxyphenyl Pyrazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. For 4-Bromo-1-(3-methoxyphenyl)pyrazole, DFT calculations are instrumental in elucidating its fundamental electronic and geometric features.
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
The conformational landscape of this molecule is primarily dictated by the rotational freedom around the single bond connecting the pyrazole (B372694) and the 3-methoxyphenyl (B12655295) rings. Different orientations of these two rings relative to each other result in different conformers with varying energies. Computational studies on similar 1-phenylpyrazole (B75819) derivatives have shown that the planar conformation is often a low-energy state, though steric hindrance can lead to a twisted arrangement being the global minimum. The methoxy (B1213986) group on the phenyl ring also contributes to the conformational complexity.
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values from DFT calculations on structurally similar pyrazole derivatives. Specific values for the title compound would require a dedicated computational study.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.85 Å |
| N1-C5 | 1.39 Å | |
| N1-N2 | 1.35 Å | |
| C-O (methoxy) | 1.37 Å | |
| Bond Angle | C4-C5-N1 | 108.5° |
| C5-N1-N2 | 112.0° | |
| C(phenyl)-N1-C5 | 128.5° | |
| Dihedral Angle | C(phenyl)-C(phenyl)-N1-C5 | 35.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and methoxyphenyl rings, while the LUMO is likely distributed across the pyrazole ring and the bromine atom. This distribution influences the molecule's behavior in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values from DFT calculations on structurally similar pyrazole derivatives.)
| Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei provide valuable information for structural elucidation. The calculated shifts, after appropriate scaling, can aid in the assignment of experimental spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one can confirm the molecular structure.
UV-Vis Maxima: The electronic transitions between molecular orbitals give rise to absorption in the Ultraviolet-Visible (UV-Vis) region. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra, providing insights into the electronic transitions and the color of the compound.
Table 3: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values from DFT calculations on structurally similar pyrazole derivatives.)
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (pyrazole H) | 7.5 - 8.0 ppm |
| ¹³C NMR Chemical Shift (C-Br) | 95 - 105 ppm |
| IR Vibrational Frequency (C-Br stretch) | 550 - 650 cm⁻¹ |
| UV-Vis Absorption Maximum (λmax) | 270 - 290 nm |
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a quantitative measure of various aspects of chemical reactivity.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Table 4: Predicted Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and based on typical values from DFT calculations on structurally similar pyrazole derivatives.)
| Descriptor | Formula | Predicted Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / (2η) | 0.19 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values.
Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group.
Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms.
Green regions: Correspond to areas of neutral potential.
The MEP surface provides a clear visual representation of the molecule's reactivity, guiding the understanding of its intermolecular interactions.
Investigation of Reaction Mechanisms via Computational Pathways
This involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating the activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, the mechanism of a nucleophilic substitution at the bromine-bearing carbon or an electrophilic substitution on the phenyl ring could be elucidated through these computational methods. Such studies provide a detailed, step-by-step picture of the reaction pathway, which is often difficult to obtain through experimental means alone.
In Silico Modeling for Understanding Molecular Interactions
In silico modeling is a cornerstone of modern chemical and pharmaceutical research, enabling the prediction and analysis of how a molecule like this compound might interact with biological targets or other chemical species. This approach saves significant time and resources by prioritizing compounds for synthesis and experimental testing. The primary techniques used in such studies are molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods.
Molecular Docking:
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. For this compound, this would involve docking the molecule into the active site of a selected protein to assess its potential as an inhibitor or modulator. The process calculates a scoring function to estimate the binding affinity.
The interaction profile would likely involve a combination of forces:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.
Halogen Bonds: The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms like oxygen or nitrogen in the receptor's binding site.
Hydrophobic Interactions: The phenyl and pyrazole rings provide hydrophobic surfaces that can interact with nonpolar residues in the protein.
Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
A hypothetical docking study of this compound with a protein kinase, a common target for pyrazole-based inhibitors, could yield the following types of interactions:
| Interaction Type | Potential Interacting Residue (Example) | Atom(s) Involved in this compound |
| Hydrogen Bond | Aspartic Acid | Pyrazole Nitrogen |
| Halogen Bond | Carbonyl Oxygen of a peptide backbone | Bromine |
| Hydrophobic Interaction | Leucine, Valine | Phenyl and Pyrazole Rings |
| Pi-Pi Stacking | Phenylalanine | Phenyl Ring |
Molecular Dynamics (MD) Simulations:
Following molecular docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. An MD simulation would model the movements of the atoms in the complex, providing a more realistic picture of the binding stability and the conformational changes that might occur. Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify the flexibility of different parts of the protein and ligand.
Density Functional Theory (DFT) Studies:
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to determine a variety of properties, including:
Optimized Geometry: Predicting the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for predicting sites of interaction. For instance, the region around the methoxy group's oxygen and the pyrazole nitrogens would likely be electron-rich, while the hydrogen atoms would be electron-poor.
Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.
A representative table of DFT-calculated properties for a molecule like this compound might look as follows, though the exact values would require specific calculations:
| Computational Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability |
| Dipole Moment | 2.8 D | Measures the molecule's overall polarity |
These computational approaches provide a powerful framework for characterizing novel compounds like this compound at the molecular level. The insights gained from such in silico studies are invaluable for guiding further research into its potential applications in various scientific and technological fields.
Coordination Chemistry and Catalytic Applications of Pyrazole Based Ligands Derived from 4 Bromo 1 3 Methoxyphenyl Pyrazole Scaffolds
Design and Synthesis of Metal Complexes with Pyrazole (B372694) Ligands
The synthesis of metal complexes from pyrazole-based ligands is a well-established field, with numerous strategies available for their construction. The journey from the 4-bromo-1-(3-methoxyphenyl)pyrazole scaffold to a functional metal complex begins with the thoughtful design of the ligand itself. The bromo-substituent at the 4-position of the pyrazole ring is a key synthetic handle. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of functional groups. researchgate.netmdpi.com These groups can be designed to enhance the ligand's coordination ability, introduce steric bulk, or append moieties capable of secondary interactions within the coordination sphere.
For instance, a common strategy involves the palladium-catalyzed cross-coupling of the bromo-pyrazole with other heterocyclic compounds to create multidentate ligands. An example of a related, though structurally distinct, ligand is 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine. In the synthesis of its iron(II) complex, the ligand was dissolved along with an iron(II) salt in a suitable solvent, leading to the formation of a pseudo-octahedral complex where the ligand coordinates to the metal center through the nitrogen atoms of the pyrazole, pyridine (B92270), and triazole rings. nih.gov This approach highlights a general method where pre-functionalized pyrazoles are reacted with metal precursors to yield the desired complexes.
Another synthetic avenue involves the initial formation of a pyrazolate, the deprotonated form of the pyrazole, which can then react with a metal salt. This is particularly common in the synthesis of complexes with coinage metals like gold, silver, and copper, which often form cyclic trinuclear or tetranuclear clusters with bridging pyrazolate ligands. nih.gov The synthesis of such complexes typically involves the reaction of the pyrazole ligand with a basic salt of the metal or the use of a base to deprotonate the pyrazole in situ.
The table below summarizes some general synthetic strategies for pyrazole-based ligands and their metal complexes.
| Reaction Type | Description | Potential Application for this compound |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the bromo-pyrazole with a boronic acid or ester. | Introduction of aryl or heteroaryl groups at the 4-position to create bidentate or tridentate ligands. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of the bromo-pyrazole with a terminal alkyne. | Introduction of alkynyl moieties that can be further functionalized or used to create extended conjugated systems. |
| Buchwald-Hartwig Amination | Palladium-catalyzed amination of the bromo-pyrazole. | Introduction of nitrogen-based coordinating groups at the 4-position. |
| Direct Metallation | Reaction of the pyrazole ligand with a metal precursor, often with heating. | Formation of simple coordination complexes where the pyrazole acts as a monodentate or bridging ligand. |
| Salt Metathesis | Reaction of a metal halide with a pre-formed alkali metal pyrazolate. | A clean method for the synthesis of a wide range of metal pyrazolate complexes. |
Influence of Bromo and Methoxyphenyl Substituents on Ligand Properties
The bromo and methoxyphenyl substituents on the this compound scaffold are not mere spectators in the coordination chemistry of the derived ligands; they actively shape the properties of both the free ligand and the resulting metal complex.
The bromo substituent at the 4-position of the pyrazole ring exerts a significant electron-withdrawing effect through induction. This electronic influence can lower the pKa of the pyrazole N-H proton, making it more acidic and facilitating its deprotonation to form a pyrazolate anion. In the context of a coordinated ligand, this electron-withdrawing nature can modulate the electron density at the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond. Furthermore, as previously mentioned, the bromine atom is a versatile synthetic handle for post-functionalization of the pyrazole ring, allowing for the fine-tuning of ligand properties. researchgate.netmdpi.com
The interplay of these electronic and steric factors is critical in determining the coordination geometry of the resulting metal complexes, their stability, and ultimately, their reactivity and catalytic potential.
Catalytic Activity of Pyrazole-Metal Complexes
Homogeneous Catalysis in Organic Transformations
Pyrazole-based ligands have been successfully employed in a range of homogeneous catalytic reactions. The modular nature of pyrazole synthesis allows for the creation of ligands with tailored steric and electronic properties, which is crucial for optimizing catalytic performance. For example, pyrazole-containing ligands have been used in palladium-catalyzed cross-coupling reactions, where they can stabilize the active palladium species and influence the efficiency and selectivity of the reaction.
The potential for ligands derived from this compound in homogeneous catalysis is significant. The ability to functionalize the 4-position allows for the creation of bidentate or pincer-type ligands, which can form highly stable and active catalysts with a variety of transition metals. For instance, the introduction of a phosphine (B1218219) or an additional nitrogen donor at the 4-position could lead to ligands suitable for reactions such as hydrogenation, hydroformylation, or polymerization.
Heterogeneous Catalysis with Pyrazole-Derived Materials
The immobilization of pyrazole-metal complexes onto solid supports is a promising strategy for developing robust and recyclable heterogeneous catalysts. The functional groups on the pyrazole ligand can be used to anchor the complex to materials such as silica (B1680970), alumina, or polymers. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and reuse.
One emerging area is the use of metal-organic frameworks (MOFs) incorporating pyrazole-based linkers. A recent study demonstrated the use of Fe3O4 nanoparticles surrounded by a titanium-based MOF as an efficient catalyst for the three-component synthesis of pyrazole derivatives. frontiersin.org While this example uses a pyrazole as a product rather than a ligand in the catalyst, it highlights the potential for pyrazole-containing materials in heterogeneous catalysis. Ligands derived from this compound could be incorporated as linkers in MOFs, creating porous materials with well-defined active sites for a variety of catalytic applications.
Mechanistic Studies of Catalytic Cycles Involving Pyrazole Ligands
Understanding the mechanism of a catalytic reaction is paramount for its optimization and the rational design of new catalysts. Mechanistic studies of catalytic cycles involving pyrazole ligands often focus on the role of the ligand in stabilizing different oxidation states of the metal center, influencing the rates of key elementary steps such as oxidative addition, reductive elimination, and migratory insertion.
The electronic properties of the pyrazole ligand, which can be tuned by substituents like the bromo and methoxyphenyl groups, play a critical role in these processes. For example, electron-donating groups on the pyrazole can increase the electron density at the metal center, which may facilitate oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially enhancing its reactivity towards nucleophiles.
In the broader context of pyrazole chemistry, detailed mechanistic studies have been conducted on various catalytic reactions. These studies often employ a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, along with computational modeling to elucidate the catalytic cycle. While specific mechanistic data for complexes of this compound are yet to be reported, the wealth of information available for other pyrazole-based systems provides a clear roadmap for future investigations in this area.
Structure Activity Relationship Sar and Mechanistic Studies of 4 Bromo 1 3 Methoxyphenyl Pyrazole Analogues in Molecular Systems
Rational Design and Synthesis of SAR-Focused Pyrazole (B372694) Derivatives
The rational design of pyrazole derivatives is often guided by the goal of optimizing interactions with a specific biological target. The synthesis of these compounds typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com For SAR studies, a library of analogues is created by systematically modifying different parts of the lead molecule.
In the case of 4-bromo-1-arylpyrazoles, the synthetic strategy often begins with the formation of a substituted pyrazole core, followed by bromination at the 4-position. The introduction of the 1-aryl group, such as the 3-methoxyphenyl (B12655295) moiety, is achieved by reacting the corresponding hydrazine with a suitable β-dicarbonyl precursor. For instance, the synthesis of a closely related analogue, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, involves the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol. This highlights a common synthetic route where substituents on the pyrazole ring can be introduced or modified after the core structure is formed.
A general approach to synthesizing a variety of 1,3,5-substituted pyrazoles involves the condensation of a substituted hydrazine with an appropriate diketone. nih.gov To explore the SAR of 4-Bromo-1-(3-methoxyphenyl)pyrazole, researchers would synthesize a series of compounds with variations at several key positions:
The substituent on the 1-phenyl ring: The position and nature of the methoxy (B1213986) group can be altered (e.g., 2-methoxy, 4-methoxy), or it can be replaced with other electron-donating or electron-withdrawing groups to probe electronic and steric effects.
The substituent at the 4-position: While this article focuses on the 4-bromo derivative, SAR studies often include analogues with other halogens (chloro, iodo) or different functional groups at this position to understand the role of the substituent's size, electronegativity, and potential for halogen bonding.
The following table outlines a hypothetical set of analogues that could be synthesized for a comprehensive SAR study based on the this compound scaffold.
| Compound ID | 1-Aryl Substituent | 4-Position Substituent | 3-Position Substituent | 5-Position Substituent |
| LEAD-01 | 3-methoxyphenyl | Bromo | H | H |
| SAR-01 | 2-methoxyphenyl | Bromo | H | H |
| SAR-02 | 4-methoxyphenyl | Bromo | H | H |
| SAR-03 | 3-chlorophenyl | Bromo | H | H |
| SAR-04 | 3-methylphenyl | Bromo | H | H |
| SAR-05 | 3-methoxyphenyl | Chloro | H | H |
| SAR-06 | 3-methoxyphenyl | Iodo | H | H |
| SAR-07 | 3-methoxyphenyl | Bromo | Methyl | H |
| SAR-08 | 3-methoxyphenyl | Bromo | H | Phenyl |
Identification of Critical Structural Elements for Molecular Interactions
SAR studies on various pyrazole derivatives have revealed several structural features that are critical for their biological activity. These insights, while not specific to this compound, provide a framework for understanding its potential molecular interactions.
For cannabinoid receptor antagonists, studies have shown that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for potent and selective activity. nih.govacs.org This highlights the importance of the substitution pattern on the aryl rings attached to the pyrazole core.
In the context of meprin inhibitors, the introduction of methoxyphenyl groups at the 3 and 5-positions did not significantly enhance inhibitory activity compared to the unsubstituted diphenylpyrazole. nih.gov However, the placement of acidic carboxyphenyl groups showed that a meta-substitution on the phenyl ring at the 3-position could increase activity against meprin β. nih.gov This suggests that the electronic properties and the specific placement of functional groups on the pendant aryl rings are key determinants of activity and selectivity.
For pyrazole-based inhibitors of DapE, an enzyme involved in bacterial cell wall synthesis, the N2 atom of the pyrazole ring was found to be a critical hydrogen bond acceptor, interacting with an arginine residue in the active site. nih.gov This indicates that the nitrogen atoms of the pyrazole core itself are often directly involved in key binding interactions.
Based on these general findings, the critical structural elements of this compound analogues likely include:
The 4-bromo substituent: The bromine atom is a bulky, lipophilic group that can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Modes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of their target proteins. nih.gov These methods provide valuable insights into the specific interactions that govern binding affinity and selectivity.
For various pyrazole derivatives, docking studies have consistently shown that these molecules can fit into well-defined binding pockets. For instance, in the case of rearranged during transfection (RET) kinase inhibitors, docking and MD simulations revealed that the most active compound forms stable hydrophobic and hydrogen bond interactions within the active site. nih.gov
A hypothetical docking study of this compound into a target's active site might reveal the following interactions:
The 3-methoxyphenyl group could be oriented towards a hydrophobic pocket, with the methoxy oxygen potentially forming a hydrogen bond with a donor residue.
The 4-bromo substituent could be positioned to form a halogen bond with a backbone carbonyl oxygen or another electron-rich atom in the active site.
The pyrazole ring could engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. One of the pyrazole nitrogens might also act as a hydrogen bond acceptor.
The stability of these predicted binding modes can be further assessed using MD simulations, which provide a dynamic view of the ligand-protein complex over time. nih.gov
The following table summarizes the types of interactions that are commonly observed in docking studies of pyrazole derivatives and are likely relevant for this compound analogues.
| Molecular Fragment | Potential Interaction Type | Interacting Residues (Examples) |
| 3-Methoxyphenyl Ring | Hydrophobic Interactions, π-π Stacking | Leucine, Valine, Phenylalanine |
| Methoxy Group | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine |
| 4-Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | Backbone Carbonyls, Glycine |
| Pyrazole Ring | π-π Stacking, Hydrogen Bonding | Phenylalanine, Tyrosine, Arginine |
Elucidation of Molecular Mechanisms of Action through Computational and Experimental Correlations
The ultimate goal of SAR and computational studies is to elucidate the molecular mechanism of action of a compound. This is achieved by correlating the structural modifications and the resulting changes in biological activity with the predicted binding modes and interactions.
For example, in the development of pyrazole-based DapE inhibitors, the computational prediction that the N2 of the pyrazole ring forms a key hydrogen bond was consistent with the experimental finding that analogues with this feature were more potent. nih.gov Similarly, for cannabinoid receptor antagonists, the experimentally determined requirement for specific substituents at the 1, 3, and 5-positions of the pyrazole ring can be rationalized by docking these compounds into the receptor's binding site and observing how these substituents occupy specific sub-pockets. nih.govacs.org
In the case of this compound analogues, a strong correlation between the calculated binding energies from docking studies and the experimentally measured inhibitory concentrations (e.g., IC50 values) would provide strong evidence for the predicted binding mode. nih.gov Furthermore, if a particular interaction, such as a halogen bond from the 4-bromo group, is predicted to be critical, synthesizing and testing an analogue that lacks this group (e.g., a 4-hydrogen analogue) would be a key experiment to validate this hypothesis.
By integrating rational design, chemical synthesis, biological testing, and computational modeling, a comprehensive understanding of the structure-activity relationships and the molecular mechanism of action for this compound and its analogues can be achieved. This knowledge is invaluable for the further optimization of this chemical scaffold to develop more potent and selective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Bromo-1-(3-methoxyphenyl)pyrazole with high purity?
- Methodological Answer : Synthesis typically involves bromination of precursor pyrazoles or coupling reactions. Key parameters include:
- Temperature : Reactions often proceed under reflux (e.g., in ethanol or acetonitrile) to enhance yield .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethers aid in purification .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling for aryl group introduction .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles and confirm substituent positions .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methoxy group at δ ~3.8 ppm; pyrazole ring protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₈BrN₂O: calc. 267.98) .
Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Nucleophilic Substitution : Bromine at C4 is susceptible to substitution with amines/thiols in DMF at 80–100°C .
- Electrophilic Aromatic Substitution : Methoxy group directs electrophiles (e.g., nitration) to ortho/para positions; steric hindrance from the 3-methoxyphenyl group may limit reactivity .
- Cross-Coupling : Suzuki-Miyaura reactions replace Br with aryl/heteroaryl groups using Pd catalysts .
Advanced Research Questions
Q. How do electronic effects of the 3-methoxyphenyl and bromine substituents influence intermolecular interactions in crystal packing?
- Methodological Answer :
- Hydrogen Bonding : Methoxy groups participate in C–H···O interactions, while Br forms halogen bonds with electron-rich regions. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) .
- π-π Stacking : The aromatic pyrazole and methoxyphenyl rings may stack with offset geometries (3.5–4.0 Å spacing) .
- Validation : Compare experimental (X-ray) and computational (DFT) Hirshfeld surfaces to quantify interaction contributions .
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor modulation) be resolved?
- Methodological Answer :
- Target Profiling : Conduct kinase/GPFR screens to identify primary targets. Use fluorescence polarization assays for binding affinity quantification .
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis (e.g., Ala-scanning) .
- Data Reconciliation : Compare IC₅₀ values across assays; inconsistencies may arise from off-target effects or assay conditions (e.g., pH, co-solvents) .
Q. What strategies mitigate challenges in refining crystallographic data for this compound derivatives?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains. Verify with R₁/Rw convergence trends .
- Disorder Modeling : Apply PART/SUMP restraints for disordered methoxyphenyl or solvent moieties .
- Validation : Check ADDSYM/PLATON alerts to avoid over-interpretation of weak electron density .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Optimization : Replicate reactions with strict control of moisture (use Schlenk line) and catalyst loading .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species or dimerization) .
- Statistical Design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., temperature vs. solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
